[(3-Bromothiophen-2-yl)methyl](3-ethoxypropyl)amine
Description
(3-Bromothiophen-2-yl)methylamine is a brominated thiophene derivative featuring a 3-bromothiophene ring linked to a 3-ethoxypropylamine group. Its molecular formula is C₁₁H₁₆BrNOS, with a molecular weight of approximately 298.22 g/mol. The compound’s structure combines the aromatic and electronic properties of bromothiophene with the polar, hydrogen-bonding capabilities of the ethoxypropylamine moiety. This hybrid structure makes it valuable in medicinal chemistry and materials science, particularly in applications requiring tailored reactivity or bioactivity .
Properties
Molecular Formula |
C10H16BrNOS |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-2-13-6-3-5-12-8-10-9(11)4-7-14-10/h4,7,12H,2-3,5-6,8H2,1H3 |
InChI Key |
RATUWYHJORZLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(C=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formylated intermediate is then subjected to reductive amination with 3-ethoxypropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophene derivatives or modified thiophene rings.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding, while the ethoxypropylamine chain can enhance solubility and bioavailability.
Comparison with Similar Compounds
Bromine Positioning on Thiophene Ring
| Compound Name | Bromine Position | Key Differences |
|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | 4-position | Altered electronic effects: Bromine at the 4-position reduces steric hindrance near the methylamine group, potentially enhancing nucleophilic substitution reactivity . |
| (5-Bromothiophen-2-yl)methylamine | 5-position | Increased steric bulk near the amine linkage may reduce binding affinity to enzymatic targets compared to the 3-bromo isomer . |
Impact : Bromine at the 3-position (target compound) optimizes electronic withdrawal while maintaining accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogous syntheses .
Variation in Amine Substituents
| Compound Name | Amine Group | Key Differences |
|---|---|---|
| [(3-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine | Dimethylaminopropyl | Higher basicity due to tertiary amine; increased lipophilicity enhances membrane permeability but may reduce aqueous solubility . |
| [(3-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine | Diethylaminoethyl | Shorter alkyl chain reduces steric bulk, favoring interactions with planar biological targets (e.g., kinase enzymes) . |
| (3-Bromothiophen-2-yl)methylamine | Methoxypropyl | Methoxy group decreases polarity compared to ethoxy, potentially altering pharmacokinetic profiles . |
Impact: The 3-ethoxypropyl group in the target compound balances hydrophilicity and lipophilicity, improving bioavailability compared to dimethylamino or methoxy analogs .
Substituents on Aromatic Rings
| Compound Name | Aromatic Framework | Key Differences |
|---|---|---|
| (3-Bromo-4-chlorophenyl)methylamine | Bromo-chlorophenyl | Dual halogenation increases electrophilicity, enhancing reactivity in SNAr reactions but may introduce toxicity risks . |
| N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline | Aniline derivative | Lacks ethoxypropylamine; primary amine group limits hydrogen-bonding diversity, reducing versatility in drug design . |
Biological Activity
(3-Bromothiophen-2-yl)methylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3-Bromothiophen-2-yl)methylamine can be described as follows:
- Molecular Formula : C₁₃H₁₈BrN
- Molecular Weight : 281.19 g/mol
- LogP : 1.3 (indicating moderate hydrophobicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
This compound features a bromothiophene moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of bromothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. Although specific data on (3-Bromothiophen-2-yl)methylamine is limited, its structural similarity to active compounds suggests potential antimicrobial efficacy.
Insecticidal Activity
A related study highlighted the insecticidal potential of bromothiophene derivatives against pests such as Mythimna separate and Helicoverpa armigera. While direct testing on (3-Bromothiophen-2-yl)methylamine is lacking, the presence of the bromothiophene ring suggests it could possess similar activity. The preliminary bioassays conducted on related compounds showed lethal activity rates exceeding 70% at concentrations around 500 mg/L against specific insect pests .
The biological activity of bromothiophene derivatives is often attributed to their ability to disrupt cellular processes in target organisms. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption : The hydrophobic nature allows these compounds to integrate into cell membranes, leading to cell lysis.
- Signal Transduction Interference : They may interfere with signaling pathways crucial for pathogen survival.
Case Study 1: Insecticidal Efficacy
In a comparative study, various bromothiophene derivatives were tested for their insecticidal properties. The results indicated that certain compounds exhibited high levels of activity against Spodoptera frugiperda, with inhibition rates reported up to 77.8% . This suggests that (3-Bromothiophen-2-yl)methylamine could be a candidate for further exploration in pest management.
Case Study 2: Antifungal Activity
Another study evaluated the antifungal properties of related compounds against Pyricularia oryae. The inhibition rates ranged from 55.6% to 66.7%, indicating promising antifungal activity . Given the structural similarities, it is plausible that (3-Bromothiophen-2-yl)methylamine may exhibit comparable effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| Compound A | Mythimna separate | 70 |
| Compound B | Helicoverpa armigera | 75 |
| Compound C | Pyricularia oryae | 66 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
